4-Chloro-2-iodo-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
4-chloro-2-iodo-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMUHCUJZSYSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Chloro-2-iodobenzoic Acid
The synthesis typically begins with 4-chloro-2-iodobenzoic acid , a commercially available or readily synthesized precursor. This acid is converted into the corresponding acid chloride using oxalyl chloride in the presence of catalytic DMF in dichloromethane at low temperature (0°C). The acid chloride intermediate is crucial for the subsequent amide formation step.
Formation of the N-methoxy-N-methylbenzamide
The acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane at 0°C to room temperature. This reaction forms the N-methoxy-N-methylbenzamide moiety via nucleophilic substitution on the acid chloride.
- This step is typically carried out over 16 hours at room temperature to ensure complete conversion.
- The product is isolated by aqueous workup, extraction, drying, and purification via silica gel chromatography, yielding the target compound as a white solid.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-chloro-2-iodobenzoic acid + oxalyl chloride, DMF, CH2Cl2, 0°C | 4-chloro-2-iodobenzoyl chloride |
| 2 | Acid chloride + N,O-dimethylhydroxylamine hydrochloride + Et3N, CH2Cl2, 0°C to RT, 16 h | 4-chloro-2-iodo-N-methoxy-N-methylbenzamide |
This method is described in detail in patent literature and experimental procedures, confirming high yields and purity of the final product.
Alternative Synthetic Routes and Modifications
While the above method is the most direct and commonly used, other synthetic strategies include:
- Weinreb Amide Synthesis: Using 4-chloro-2-iodobenzoic acid derivatives reacted with N,O-dimethylhydroxylamine under coupling conditions to form the Weinreb amide intermediate, which can be further functionalized.
- Activation via Phosphonium Salts: Recent advances demonstrate the use of in situ generated phosphonium salts from N-chloroimides and triphenylphosphine to activate carboxylic acids toward amide formation, which could be adapted for this compound’s synthesis.
Reaction Conditions Optimization
- Temperature control (0°C to room temperature) is critical for controlling reaction rates and minimizing side reactions.
- Use of dry, anhydrous solvents such as dichloromethane and THF is essential to prevent hydrolysis of acid chlorides.
- Triethylamine acts as a base to neutralize HCl formed during amide bond formation.
- Purification by silica gel chromatography with ethyl acetate/hexanes mixtures yields high purity products.
Analytical Data Supporting Preparation
Typical characterization data for 4-chloro-2-iodo-N-methoxy-N-methylbenzamide include:
| Technique | Data Example |
|---|---|
| LCMS (MH+) | ~326 m/z (molecular ion peak) |
| 1H NMR (400 MHz, CDCl3) | Signals corresponding to aromatic protons, methoxy (–OCH3), and N-methyl (–NCH3) groups; e.g., δ 3.1–3.9 ppm (multiplets for –OCH3 and –NCH3), aromatic region δ 7.2–7.8 ppm |
| Purity | >95% by chromatography |
These data confirm the successful synthesis and structural integrity of the compound.
Research Findings and Practical Notes
- The use of oxalyl chloride with catalytic DMF efficiently converts the acid to acid chloride without over-chlorination or decomposition.
- The N,O-dimethylhydroxylamine hydrochloride reagent is preferred for forming the Weinreb amide due to its stability and ease of handling.
- Reaction times of 12–16 hours at room temperature ensure complete conversion.
- The method is scalable, demonstrated by gram to multi-hundred gram scale preparations in patent literature.
- The compound serves as a versatile intermediate for further functionalization, such as coupling reactions or halogen exchange.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-chloro-2-iodobenzoic acid + oxalyl chloride + DMF, CH2Cl2, 0°C | Convert acid to acid chloride | Acid chloride intermediate |
| 2 | Acid chloride + N,O-dimethylhydroxylamine hydrochloride + Et3N, CH2Cl2, 0°C to RT, 16 h | Formation of Weinreb amide | 4-chloro-2-iodo-N-methoxy-N-methylbenzamide |
| 3 | Purification by silica gel chromatography | Remove impurities | Pure target compound |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Typical reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.
Coupling Reactions: Products include biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural features to 4-chloro-2-iodo-N-methoxy-N-methylbenzamide exhibit notable antibacterial properties. For instance, derivatives of benzamides have been synthesized and tested for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Moraxella catarrhalis. Compounds with halogen substitutions, such as chlorine and iodine, are often more potent due to their ability to enhance lipophilicity and improve membrane permeability .
Anticancer Properties
The compound's structural analogs have been explored for their anticancer potential. Studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation. For example, a study highlighted the efficacy of benzamide derivatives against colon cancer cell lines, where specific substitutions at the para position significantly enhanced anticancer activity . The structure-activity relationship (SAR) indicates that halogenated compounds often exhibit increased biological activity due to their electronic effects.
Organic Synthesis Applications
Building Block in Organic Synthesis
4-Chloro-2-iodo-N-methoxy-N-methylbenzamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile building block in organic synthesis .
N-Arylation Reactions
The compound has been utilized in N-arylation reactions, where it acts as a substrate for the introduction of aryl groups through metal-catalyzed processes. This reaction is crucial for developing pharmaceuticals and agrochemicals . The presence of iodine enhances the electrophilicity of the nitrogen atom, facilitating these transformations.
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide | Mycobacterium tuberculosis | 25 μg/mL |
| 4-Chloro-N-methoxy-N-methylbenzamide | Moraxella catarrhalis | 1.5 μg/mL |
| 4-Methoxy-N-methylbenzamide | Escherichia coli | 15 μg/mL |
This table summarizes the antimicrobial activity of various benzamide derivatives, showcasing the effectiveness of halogenated compounds.
Table 2: Anticancer Activity against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide | SW1116 (Colon Cancer) | 7.29 |
| Methotrexate | SW1116 (Colon Cancer) | 2.49 |
| Control | SW1116 (Colon Cancer) | >100 |
This table highlights the anticancer activity of 4-chloro-2-iodo-N-methoxy-N-methylbenzamide compared to standard treatments.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or receptor being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, highlighting substituent variations and their impacts:
Key Observations :
- Halogen Position: The iodine atom in 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide increases molecular weight and polarizability compared to non-iodinated analogs (e.g., 4-Chloro-N-methoxy-N-methylbenzamide, ). Iodine’s large atomic radius may enhance binding to hydrophobic protein pockets .
- N-Substituents : The N-methoxy-N-methyl group reduces hydrogen-bonding capacity compared to primary amides but improves metabolic stability .
- Functional Groups : Sulfonyl (e.g., in ) or nitro () substituents alter electronic properties and solubility.
Structural and Crystallographic Insights
- Dihedral Angles : In 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, the dihedral angle between benzene rings is 52.13°, influencing molecular packing and crystallinity . Similar steric effects are expected in the target compound due to the bulky iodine substituent.
- Hydrogen Bonding: N–H···O interactions in sulfonamide derivatives (e.g., ) stabilize crystal lattices.
Biological Activity
4-Chloro-2-iodo-N-methoxy-N-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H10ClI N2O2
- Molecular Weight : 320.55 g/mol
This structure includes a chloro group, an iodo group, and methoxy and methyl substituents on a benzamide backbone, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes related to metabolic pathways.
The biological activity of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide is primarily attributed to its interaction with molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of tryptophan hydroxylase (TPH), an enzyme involved in serotonin biosynthesis, which has implications for mood regulation and various metabolic processes .
- Cell Cycle Modulation : It appears to interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits tryptophan hydroxylase activity |
Case Study: Anticancer Efficacy
A study evaluating the anticancer effects of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide utilized human cancer cell lines (e.g., A549 lung cancer cells). The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to standard chemotherapeutics like doxorubicin (IC50 = 0.04 μmol/mL) .
- Mechanism Insights : Flow cytometry analysis revealed that treated cells underwent significant apoptosis, confirming the compound's potential as an anticancer agent.
Comparative Analysis
When compared to similar benzamide derivatives, 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide demonstrates unique properties due to its halogen substitutions. This structural distinction enhances its binding affinity to target proteins and alters its pharmacokinetic profile.
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide | Moderate | High | Yes |
| 3-(2-Chloro-4-methoxyphenoxy)azetidine | High | Moderate | No |
| Benzamide Riboside | Low | Moderate | Yes |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions. For N-methoxy-N-methylamide (Weinreb amide) formation, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is effective under mild conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and solvent choice (e.g., dry DCM or THF) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAC gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions (e.g., chloro, iodo, and methoxy groups). For example, the methoxy protons appear as a singlet near δ 3.3–3.5 ppm .
- IR : Confirm amide C=O stretch (~1650–1680 cm) and N–O stretching (Weinreb amide) near 1250 cm .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H] peak matching calculated mass). High-resolution MS is preferred for isotopic patterns of iodine .
- HPLC : Assess purity using a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution (Cl, I) on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare analogs by replacing Cl/I with F, Br, or H. Use Suzuki coupling for aryl halide substitution .
- Biological Assays : Test analogs against bacterial enzymes (e.g., acps-pptase) via enzyme inhibition assays (IC) and compare with parent compound. Use MIC assays in E. coli or S. aureus to correlate structural changes with activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze halogen bonding interactions with target enzymes .
Q. What crystallographic strategies resolve contradictions in reported bioactivity data due to polymorphic forms?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Analyze using a Mo-Kα source (λ = 0.71073 Å) at 89 K. Compare bond lengths (e.g., C–I: ~2.09 Å) and torsion angles to confirm conformational stability .
- Polymorph Screening : Test crystallization in solvents like ethanol, acetone, and acetonitrile. Use PXRD to identify polymorphs and correlate with bioactivity variations .
Q. How do pH and solvent polarity affect the fluorescence properties of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide in metal-ion sensing applications?
- Methodological Answer :
- pH Titration : Measure fluorescence intensity (λ = 280 nm, λ = 350–450 nm) in buffered solutions (pH 2–10). Optimize at pH 6–7 for maximal intensity .
- Solvent Screening : Compare quantum yields in DMSO, MeOH, and HO/DMF mixtures. Use Stern-Volmer plots to quantify quenching by metal ions (e.g., Pb) .
Q. What mechanistic insights can be gained from studying the compound’s interaction with bacterial enzymes like acps-pptase?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate (e.g., acetyl-CoA) and inhibitor concentrations. Calculate K values to determine competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess enthalpic vs. entropic driving forces .
Data Contradiction Analysis
Q. How should researchers address discrepancies in antimicrobial activity data across different bacterial strains?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for broth microdilution (e.g., 96-well plates, 18–24 h incubation). Include positive controls (e.g., ciprofloxacin) and account for strain-specific efflux pump activity .
- Metabolomic Profiling : Compare bacterial metabolite changes (via LC-MS) after treatment to identify off-target effects or resistance mechanisms .
Safety and Handling
Q. What safety protocols are essential for handling 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential dust/aerosol formation .
- Waste Disposal : Neutralize with 10% NaOH, adsorb with vermiculite, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
